molecular formula C17H20N6O B12237569 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine

Cat. No.: B12237569
M. Wt: 324.4 g/mol
InChI Key: GRLRDTJOYLWUOL-UHFFFAOYSA-N
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Description

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety linked to a piperidine ring and a methylpyrimidine group. The compound’s intricate structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the piperidine ring, and the incorporation of the methylpyrimidine group. Common synthetic routes include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets, such as TAK1. By inhibiting TAK1, the compound can suppress key signaling pathways, including NF-κB, p38MAPK, ERK, and STAT3 . This inhibition leads to the downregulation of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .

Comparison with Similar Compounds

Similar compounds to 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-5-methylpyrimidine include other imidazo[1,2-b]pyridazine derivatives that also exhibit kinase inhibitory activity. These compounds may differ in their specific substituents, leading to variations in their potency and selectivity . Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

6-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H20N6O/c1-13-10-19-17(20-11-13)22-7-4-14(5-8-22)12-24-16-3-2-15-18-6-9-23(15)21-16/h2-3,6,9-11,14H,4-5,7-8,12H2,1H3

InChI Key

GRLRDTJOYLWUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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